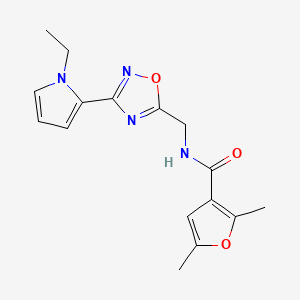
Methyl 3-(dimethylamino)-2-(4-nitro-1H-pyrazol-1-yl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(dimethylamino)-2-(4-nitro-1H-pyrazol-1-yl)acrylate is a useful research compound. Its molecular formula is C9H12N4O4 and its molecular weight is 240.219. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Transformations in Heterocyclic Chemistry
- The compound has been used as a precursor for synthesizing complex heterocyclic systems. For instance, transformations involving pyrido[1,2-a]pyrazine derivatives have led to the creation of imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and 2-oxa-6a,10c-diazaaceanthrylenes, highlighting its utility in expanding the chemical space of heterocyclic compounds (Kolar, Tiŝler, & Pizzioli, 1996).
Advancements in Organic Synthesis
- Research has demonstrated the compound's role in generating novel organic molecules through reactions with methylhydrazine, leading to new structures with potential for further chemical and biological investigation (Richter et al., 2009).
Development of Opto-electronic Materials
- The structural features of related dimethylamino phenylacrylate derivatives have been explored for their potential in opto-electronic applications. The synthesis and characterization of donor–π–acceptor (D–π–A) push–pull chromophores, for instance, offer insights into their optical properties and thermal stability, indicating their potential utility in opto-electronic devices (Gupta & Singh, 2015).
Novel Synthetic Methodologies
- Research on CF3S(O)n-containing enaminones, including compounds similar to the one , has demonstrated their versatility as precursors for the synthesis of pyrimidine-4(3H)-ones. These findings contribute to the development of new synthetic routes for the preparation of pyrimidine derivatives, which are important in pharmaceutical chemistry (Sokolenko et al., 2017).
Eco-Friendly Synthetic Approaches
- Ethyl 3-dimethylamino acrylates have been employed in solvent-free synthesis approaches under microwave irradiation to prepare new ethyl b-hydrazino acrylates and 1,2-dihydropyrazol-3-ones. This research highlights the compound's role in promoting eco-friendly synthetic methodologies (Meddad et al., 2001).
Eigenschaften
IUPAC Name |
methyl (Z)-3-(dimethylamino)-2-(4-nitropyrazol-1-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O4/c1-11(2)6-8(9(14)17-3)12-5-7(4-10-12)13(15)16/h4-6H,1-3H3/b8-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSDGOQJZLUDAM-VURMDHGXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)OC)N1C=C(C=N1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C(=O)OC)\N1C=C(C=N1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2542725.png)
![3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyridazine](/img/structure/B2542727.png)

![4-(4-Bromobenzenesulfonyl)-2-(furan-2-yl)-5-[(2-methylpropyl)sulfanyl]-1,3-oxazole](/img/structure/B2542733.png)

![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic Acid](/img/structure/B2542735.png)





![3-Chloro-5-ethoxy-4-[(phenylsulfonyl)oxy]benzoic acid](/img/structure/B2542744.png)
